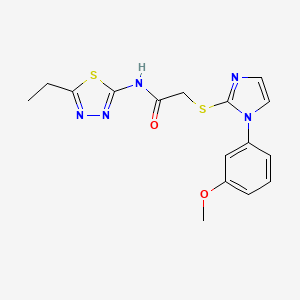
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H17N5O2S2 and its molecular weight is 375.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N5O2S3, with a molecular weight of 421.6 g/mol. The compound features a thiadiazole ring, which is a critical structural motif associated with various pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that integrate the thiadiazole moiety with imidazole and acetamide functionalities. The synthetic pathways often utilize reagents such as triethylamine and dichloroethane to facilitate the formation of the desired structure while maintaining high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound exhibits potent activity against breast cancer cells with an IC50 value of approximately 1.47 μM . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has displayed activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For example, derivatives with similar structures have shown minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like streptomycin and fluconazole .
| Microbial Strain | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|
| S. aureus | 32.6 | 47.5 |
| E. coli | 40.0 | 50.0 |
| A. niger | 15.0 | 20.0 |
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound may exhibit other biological activities such as anti-inflammatory and analgesic properties, which are common among thiadiazole derivatives . The presence of multiple active functional groups allows for potential interactions with various biological targets.
Case Studies
Several case studies have documented the efficacy of thiadiazole compounds in preclinical models:
- Study on Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
- Antimicrobial Efficacy : In a comparative study against bacterial strains such as E. coli and S. aureus, this compound showed superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections.
属性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-3-14-19-20-15(25-14)18-13(22)10-24-16-17-7-8-21(16)11-5-4-6-12(9-11)23-2/h4-9H,3,10H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSCXTOOMCMNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














